molecular formula C3H9NaOSi B095665 Sodium trimethylsilanolate CAS No. 18027-10-6

Sodium trimethylsilanolate

Cat. No. B095665
CAS RN: 18027-10-6
M. Wt: 112.18 g/mol
InChI Key: HSNUIYJWTSJUMS-UHFFFAOYSA-N
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Description

Sodium trimethylsilanolate is an organosilicon compound with the formula NaOSi(CH3)3 . It is the sodium salt of the conjugate base derived from trimethylsilanol . It is a versatile and very powerful reagent for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides .


Synthesis Analysis

Sodium trimethylsilanolate is used as a starting material for the synthesis of metal silanolates via the salt metathesis . It can also act as a catalyst for the silylation of silanols with hydrosilanes .


Molecular Structure Analysis

The molecular structure of Sodium trimethylsilanolate consists of a silicon atom surrounded by three methyl groups (-CH3) and a negatively charged oxygen atom, forming a silanolate anion . This is then paired with a sodium cation to form a neutral compound .


Chemical Reactions Analysis

Sodium trimethylsilanolate has unique reactivity, as the silicon-oxygen bond is highly polar and can participate in a variety of chemical reactions . It is used as a catalyst in the synthesis of the rhodium silonate complex and in the silylation of methylphenylsilane with tert-butyldimethylsilanol to synthesize trisiloxanes .


Physical And Chemical Properties Analysis

Sodium trimethylsilanolate is likely to be a solid at room temperature . Its properties such as melting point, solubility, and density are influenced by the ionic nature of the compound and the presence of the methyl groups . The melting point is 230°C (dec.) (lit.) , and the density is 1.283 g/mL at 25 °C .

Scientific Research Applications

Conversion of Esters to Carboxylic Acids

Sodium trimethylsilanolate acts as a versatile and very powerful reagent for the conversion of a wide variety of esters to carboxylic acids . The reactions are performed in tetrahydrofuran under mild reaction conditions with high to quantitative yields .

Hydrolysis of Nitriles to Primary Amides

Another significant application of Sodium trimethylsilanolate is the hydrolysis of nitriles to primary amides . This process is highly efficient and can be used in various research and industrial applications.

Synthesis of Metal Silanolates

Sodium trimethylsilanolate can be used as a starting material for the synthesis of metal silanolates via the salt metathesis . This is a crucial step in many chemical synthesis processes.

Catalyst for the Silylation of Silanols

Sodium trimethylsilanolate can also act as a catalyst for the silylation of silanols with hydrosilanes . This is a key reaction in the field of organosilicon chemistry.

Conversion of Dialkyl Phosphonates to Monoalkyl Phosphonates

Potassium trimethylsilanolate, a compound similar to Sodium trimethylsilanolate, has been used for the conversion of dialkyl phosphonates to their monoalkyl phosphonates . It’s plausible that Sodium trimethylsilanolate could be used in a similar manner.

Synthesis of E-Alkenes and Nitrocefin

Potassium trimethylsilanolate has been used in the synthesis of E-alkenes, and nitrocefin . Given the similarities between Sodium and Potassium trimethylsilanolate, it’s likely that Sodium trimethylsilanolate could be used for similar purposes.

Safety and Hazards

Sodium trimethylsilanolate is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

Sodium trimethylsilanolate primarily targets esters and nitriles . It acts as a powerful reagent for the conversion of these compounds into carboxylic acids and primary amides .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack . This interaction results in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also act as a catalyst for the silylation of silanols with hydrosilanes .

Biochemical Pathways

The biochemical pathways affected by sodium trimethylsilanolate involve the conversion of esters and nitriles. The compound’s action leads to the formation of carboxylic acids from esters and primary amides from nitriles . These conversions can have downstream effects on various biochemical reactions where these products are involved.

Result of Action

The molecular and cellular effects of sodium trimethylsilanolate’s action primarily involve the transformation of certain chemical compounds. Specifically, it converts esters into carboxylic acids and nitriles into primary amides . These transformations can significantly alter the chemical landscape within a given environment.

Action Environment

The action of sodium trimethylsilanolate can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these substances in its environment. Additionally, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation .

properties

IUPAC Name

sodium;trimethyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUIYJWTSJUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1066-40-6 (Parent)
Record name Silanol, 1,1,1-trimethyl-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID7066302
Record name Sodium trimethylsilanolate
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Molecular Weight

112.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Sodium trimethylsilanolate
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Product Name

Sodium trimethylsilanolate

CAS RN

18027-10-6
Record name Silanol, 1,1,1-trimethyl-, sodium salt (1:1)
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Record name Silanol, 1,1,1-trimethyl-, sodium salt (1:1)
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Record name Sodium trimethylsilanolate
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Record name Sodium trimethylsilanolate
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Synthesis routes and methods

Procedure details

By product hexamethyldisiloxane in ethyl ether reacts with sodium amide to form sodium trimethylsilanolate and HMDS as follows: ##STR5##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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